molecular formula C7H17NO2 B3163370 [2-(3-Methoxypropoxy)ethyl](methyl)amine CAS No. 883545-98-0

[2-(3-Methoxypropoxy)ethyl](methyl)amine

Cat. No.: B3163370
CAS No.: 883545-98-0
M. Wt: 147.22 g/mol
InChI Key: SCPGKCMHZICSIZ-UHFFFAOYSA-N
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Description

2-(3-Methoxypropoxy)ethylamine: is a chemical compound with the molecular formula C7H17NO2 and a molecular weight of 147.22 g/mol . It is also known by its IUPAC name, 2-(3-methoxypropoxy)-N-methylethanamine . This compound is typically found in liquid form and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxypropoxy)ethylamine involves the reaction of 3-methoxypropylamine with ethylene oxide under controlled conditions. The reaction is typically carried out in the presence of a catalyst such as potassium hydroxide (KOH) at elevated temperatures .

Industrial Production Methods: Industrial production of 2-(3-Methoxypropoxy)ethylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxypropoxy)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halides, nucleophiles

Major Products Formed:

    Oxidation: Corresponding oxides

    Reduction: Amines

    Substitution: Substituted derivatives

Scientific Research Applications

Chemistry: In chemistry, 2-(3-Methoxypropoxy)ethylamine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new chemical reactions and methodologies .

Biology: The compound is used in biological research to study its effects on cellular processes and pathways. It is also utilized in the development of new drugs and therapeutic agents .

Medicine: In medicine, 2-(3-Methoxypropoxy)ethylamine is investigated for its potential therapeutic applications. It is studied for its effects on various biological targets and its potential use in treating diseases .

Industry: Industrially, the compound is used in the production of various chemicals and materials. It is also employed in the development of new industrial processes and technologies .

Mechanism of Action

The mechanism of action of 2-(3-Methoxypropoxy)ethylamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction leads to changes in cellular processes and pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

  • 2-(2-Methoxyethoxy)ethylamine
  • 2-(2-Ethoxyethoxy)ethylamine
  • 2-(3-Ethoxypropoxy)ethylamine

Comparison: Compared to similar compounds, 2-(3-Methoxypropoxy)ethylamine exhibits unique properties due to the presence of the methoxypropoxy group. This structural feature imparts distinct chemical and biological characteristics, making it valuable in various applications .

Properties

IUPAC Name

2-(3-methoxypropoxy)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-8-4-7-10-6-3-5-9-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPGKCMHZICSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901279544
Record name 2-(3-Methoxypropoxy)-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883545-98-0
Record name 2-(3-Methoxypropoxy)-N-methylethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883545-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methoxypropoxy)-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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